molecular formula C14H15NO B1275825 4-Benzyloxybenzylamine CAS No. 22171-15-9

4-Benzyloxybenzylamine

Cat. No. B1275825
M. Wt: 213.27 g/mol
InChI Key: JDOJFXVTTCGROH-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

10% Palladium-carbon catalyst (water content 50%, 50 mg) was added to a solution of 4-benzyloxybenzylamine (530 mg, 2.485 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred for 3 hours at room temperature in a stream of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (n-hexane/ethyl acetate=1/1) to give 4-hydroxybenzylamine (260 mg, 85.0%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>[C].[Pd].C1COCC1>[OH:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][NH2:14])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
530 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CN)C=C1
Name
Palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (n-hexane/ethyl acetate=1/1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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